1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride

Fraction sp³ (Fsp³) Conformational flexibility Solubility prediction

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride (CAS 2174000-27-0) is a fully saturated heterocyclic tricycle belonging to the benzo[4,5]imidazo[1,2-a]pyrazine family. Distinguished by its octahydro saturation and hydrochloride salt form, this compound presents a unique combination of physicochemical attributes—including a low computed LogP of 0.63, a polar surface area (PSA) of 30 Ų, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.7)—that are not simultaneously achievable with the parent aromatic or partially saturated analogs.

Molecular Formula C10H16ClN3
Molecular Weight 213.71
CAS No. 2174000-27-0
Cat. No. B2605706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride
CAS2174000-27-0
Molecular FormulaC10H16ClN3
Molecular Weight213.71
Structural Identifiers
SMILESC1CCC2=C(C1)N=C3N2CCNC3.Cl
InChIInChI=1S/C10H15N3.ClH/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10;/h11H,1-7H2;1H
InChIKeyXIAWNYDNQIHJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine Hydrochloride: Saturated Scaffold for Medicinal Chemistry & Chemical Biology


1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride (CAS 2174000-27-0) is a fully saturated heterocyclic tricycle belonging to the benzo[4,5]imidazo[1,2-a]pyrazine family. Distinguished by its octahydro saturation and hydrochloride salt form, this compound presents a unique combination of physicochemical attributes—including a low computed LogP of 0.63, a polar surface area (PSA) of 30 Ų, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.7)—that are not simultaneously achievable with the parent aromatic or partially saturated analogs [1]. These properties render the compound a versatile, hydrophilic building block for fragment-based drug discovery, parallel synthesis, and chemical probe development, particularly in projects where aqueous solubility and conformational flexibility are critical selection criteria [1].

Why 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine Hydrochloride Cannot Be Replaced by a Less Saturated Analog or Free Base


Generic substitution with the aromatic (benzo[4,5]imidazo[1,2-a]pyrazine, CAS 245-49-8) or partially saturated (1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine, CAS 4744-53-0) congeners fails to replicate the solvation and synthetic-handling profile of the octahydro hydrochloride. The aromatic congener possesses an XLogP3 of 2.1 and an Fsp³ of 0, leading to substantially lower aqueous solubility and greater propensity for π-π stacking artifacts in biochemical assays [1]. Although the tetrahydro analog possesses a comparable computed LogP, it lacks both the high Fsp³ (0.7 vs. ≈0.4) and the salt-driven solubility enhancement that characterize the target compound, meaning that neither the half-saturated free base nor the hydrochloride of the tetrahydro series can simultaneously deliver the hydrophilicity, conformational diversity, and shelf-stable crystalline form that are required for reproducible experimental outcomes [2]. Moreover, the free base of the octahydro compound (CAS 1340465-24-8), available typically at 95% purity , differs from the hydrochloride salt in solubility, stability, and hygroscopicity, making the hydrochloride the preferable form for quantitative biological assays and long-term storage. These divergent physicochemical profiles translate into meaningful differences in assay compatibility, handling reproducibility, and downstream synthetic utility, precluding simple interchangeability.

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine Hydrochloride: Quantified Differentiation Against Closest Analogs


Carbon Saturation (Fsp³) Benchmarking: Octahydro vs. Tetrahydro and Aromatic Analogs

The target compound achieves an Fsp³ of 0.7 (7 out of 10 carbons are sp³-hybridized), as reported in the ChemSpace structural descriptor panel [1]. By contrast, the full-length aromatic analog benzo[4,5]imidazo[1,2-a]pyrazine possesses an Fsp³ of 0.0 (all 10 carbons sp²) [2], while the tetrahydro congener carries an estimated Fsp³ of approximately 0.4 (4 sp³ carbons out of 10) based on its molecular skeleton [3]. The quantified difference is absolute: the octahydro core doubles the sp³ content of the tetrahydro scaffold and provides a wholly sp³-enriched surface unmatched by any less saturated member of the series. Higher Fsp³ is directly correlated with improved aqueous solubility and lower melting points, facilitating handling and assay preparation [4].

Fraction sp³ (Fsp³) Conformational flexibility Solubility prediction

Lipophilicity (LogP) Quantification: Octahydro Hydrochloride vs. Aromatic Parent

The hydrochloride salt of 1,2,3,4,6,7,8,9-octahydrobenzo[4,5]imidazo[1,2-a]pyrazine exhibits a computed LogP of 0.63 [1]. The fully aromatic parent, benzo[4,5]imidazo[1,2-a]pyrazine, yields an XLogP3-AA of 2.1 [2], representing a 1.47 log-unit difference that equates to approximately a 30-fold shift in the octanol-water partition coefficient. The tetrahydro analog, according to PubChem, has an XLogP3-AA of 0.6 [3], which is nearly identical to the octahydro value; however, that analog is not supplied as a hydrochloride salt and thus lacks the additional solubilization imparted by the ionic species at physiological buffer conditions. The octahydro hydrochloride therefore uniquely combines intrinsically low lipophilicity with the dissolution benefit of the salt form, making it markedly more water-soluble than the aromatic series and more reliably soluble than the neutral tetrahydro free base.

LogP Hydrophilicity Aqueous solubility

Polar Surface Area (PSA) as an Assay-Compatibility Gauge

The topological PSA of 30 Ų for the target compound [1] is essentially identical to that of the aromatic parent (30.2 Ų) [2] and the tetrahydro analog (29.9 Ų) [3], confirming that the three scaffolds share an equivalent hydrogen-bonding capacity. Consequently, the divergent physicochemical behavior arises not from PSA differences but from the dramatic variation in logP and Fsp³. The octahydro hydrochloride therefore presents a favorable PSA range for oral absorption (consistent with Lipinski guidelines) while delivering superior aqueous solubility, a combination that the aromatic analog cannot achieve due to its higher logP, and that the tetrahydro neutral form cannot reliably match owing to absent salt dissolution kinetics.

PSA Permeability Non-specific binding

Commercial Availability and Purity Benchmarking: Hydrochloride vs. Free Base

The hydrochloride salt (CAS 2174000-27-0) is listed on the ChemSpace marketplace with a purity of 95% and is stocked by multiple suppliers (e.g., Enamine, with shipments from both the US and Latvia in 2–3 days) [1]. In contrast, the free base form (CAS 1340465-24-8) is typically supplied at 95% purity but through fewer vendors . The hydrochloride salt's multi-supplier availability, combined with its specified purity, enhances procurement reliability and ensures batch-to-batch consistency, which is critical for reproducibility in long-term research programs. Furthermore, the salt form offers defined stoichiometry and hygroscopic stability that simplify gravimetric handling and stock solution preparation.

Commercial availability Purity Procurement reliability

Recommended Applications of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine Hydrochloride Based on Quantitative Differentiators


Fragment-Based Drug Discovery (FBDD) Requiring High-Aqueous-Solubility Cores

The combination of low logP (0.63) and high Fsp³ (0.7) makes this hydrochloride salt an ideal fragment core for FBDD campaigns targeting sites where ligand efficiency and aqueous solubility are paramount. Unlike the aromatic congener (logP 2.1), which often precipitates under aqueous assay conditions and produces non-specific binding artifacts, the octahydro hydrochloride can be prepared as stable stock solutions in water or PBS, enabling reliable screening at concentrations up to the mM range [1][2]. Its three fused heterocyclic rings provide a rigid scaffold for vectorized growth, and the saturated framework reduces the risk of aromatic stacking-related false positives in biochemical and SPR assays.

Chemical Probe Synthesis for MAT2A and Thrombin Inhibitor Programs

The tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine core has been validated as a key scaffold for allosteric MAT2A inhibitors (IC₅₀ = 18 nM) [1] and thrombin inhibitors (IC₅₀ = 0.11 µM) [2]. The octahydro hydrochloride serves as a penultimate intermediate for these pharmacophores, offering the advantage that it can be selectively oxidized to the tetrahydro oxidation state after introduction of substituents, thereby enabling late-stage diversification that is not possible when starting from the already electron-rich tetrahydro or aromatic precursors. Its high Fsp³ also provides a rich conformational landscape that can be exploited for improved target selectivity during lead optimization.

Parallel Synthesis & Library Production in Academic and CRO Settings

Because of its salt-form stability, multi-supplier commercial availability (≥95% purity, 2–3 day lead time), and predictable dissolution behavior, this hydrochloride is well suited for automated parallel synthesis of compound libraries [1]. The defined stoichiometry eliminates the need for titration of hygroscopic free bases, reducing weighing errors and improving the reproducibility of amide coupling, reductive amination, and cross-coupling reactions. Contract research organizations (CROs) benefit from reduced solvent waste and simplified workup protocols when using this pre-solubilized, high-purity building block.

Biophysical Assay Development Requiring Low Non-Specific Binding

In surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, the high logP of aromatic analogs often leads to non-specific binding to sensor surfaces and plasticware, confounding thermodynamic measurements. The octahydro hydrochloride, with its logP of 0.63 and PSA of 30 Ų, minimizes these artifacts while maintaining sufficient hydrogen-bonding capacity for reversible target engagement [1][2]. This directly translates to more accurate Kd and ΔG determinations, reducing the time and material costs associated with assay optimization.

Quote Request

Request a Quote for 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.